2-Methoxybenzimidamide acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxybenzimidamide acetate typically involves the reaction of 2-methoxybenzonitrile with ammonium acetate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxybenzimidamide acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted benzimidamides with various functional groups.
Scientific Research Applications
2-Methoxybenzimidamide acetate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxybenzimidamide acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, in cancer research, it has been shown to interfere with cell proliferation pathways, thereby exhibiting anticancer activity . The substitution pattern around the benzimidazole nucleus plays a crucial role in determining its mechanism of action .
Comparison with Similar Compounds
- 2-Methoxybenzimidazole
- 2-Methoxybenzamide
- 2-Methoxybenzonitrile
Comparison: 2-Methoxybenzimidamide acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to 2-Methoxybenzimidazole, it has an additional acetate group, enhancing its solubility and reactivity. Compared to 2-Methoxybenzamide, it exhibits different reactivity patterns due to the presence of the imidamide group. Compared to 2-Methoxybenzonitrile, it has a more complex structure, leading to a broader range of applications .
Biological Activity
2-Methoxybenzimidamide acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.
Chemical Structure and Properties
This compound, with the chemical formula C₉H₁₃N₃O₂, is characterized by its benzimidamide structure, which is modified with a methoxy group and an acetate moiety. This configuration enhances its solubility and reactivity, making it a suitable candidate for various biological applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Investigated for its effectiveness against various microbial strains.
- Anticancer Properties : Demonstrated potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Shown to inhibit specific enzymes involved in disease pathways.
The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes and proteins. For instance, it has been observed to interfere with cell proliferation pathways, which is crucial in cancer research. The compound's ability to inhibit certain enzymes suggests a potential role in drug development for treating various diseases.
Antimicrobial Activity
A study conducted to evaluate the antimicrobial properties of this compound revealed significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays.
Microbial Strain | MIC (µg/mL) | Activity |
---|---|---|
Escherichia coli | 32 | Moderate |
Staphylococcus aureus | 16 | Strong |
Candida albicans | 64 | Weak |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the findings:
Cell Line | IC₅₀ (µM) | Effect |
---|---|---|
MCF-7 | 25 | Significant inhibition |
HeLa | 30 | Moderate inhibition |
The compound's anticancer activity appears to be dose-dependent, suggesting a potential for therapeutic use in oncology .
Case Studies
Several case studies have explored the application of this compound in drug development. For example, a recent study focused on optimizing this compound as an inhibitor for specific cancer pathways. The research highlighted its potential as a scaffold for designing novel anticancer drugs, emphasizing the need for further exploration into its pharmacokinetics and toxicity profiles .
Properties
IUPAC Name |
acetic acid;2-methoxybenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.C2H4O2/c1-11-7-5-3-2-4-6(7)8(9)10;1-2(3)4/h2-5H,1H3,(H3,9,10);1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUYOMWHIKYEGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=CC=CC=C1C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856760 |
Source
|
Record name | Acetic acid--2-methoxybenzene-1-carboximidamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184778-39-0 |
Source
|
Record name | Acetic acid--2-methoxybenzene-1-carboximidamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.